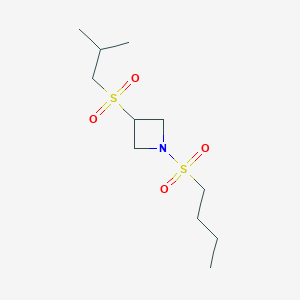

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine

Description

Properties

IUPAC Name |

1-butylsulfonyl-3-(2-methylpropylsulfonyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO4S2/c1-4-5-6-18(15,16)12-7-11(8-12)17(13,14)9-10(2)3/h10-11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMZXGCDFBVNBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CC(C1)S(=O)(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylsulfonyl chloride and isobutylsulfonyl chloride.

Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. One common method involves the reaction of an amine with a suitable electrophile under controlled conditions to form the four-membered ring.

Sulfonylation: The butylsulfonyl and isobutylsulfonyl groups are introduced through sulfonylation reactions. This can be achieved by reacting the azetidine intermediate with the respective sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the reaction.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert sulfonyl groups to sulfides.

Cycloaddition: The strained azetidine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium, copper).

Scientific Research Applications

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles. Its unique reactivity makes it valuable in organic synthesis.

Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators.

Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The strained azetidine ring can also undergo ring-opening reactions, leading to the formation of reactive intermediates that participate in further chemical transformations.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Azetidine Derivatives

Substituent Effects

- Butylsulfonyl vs. Isobutylsulfonyl: The linear butyl chain (C₄H₉) and branched isobutyl group (C₄H₉) differ in steric and electronic properties. This could influence pharmacokinetic properties, such as metabolic stability .

- Cyclopropylsulfonyl () : The smaller cyclopropyl group in 1-(cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine minimizes steric bulk but introduces ring strain, which might enhance reactivity in synthetic pathways .

- Cyclohexanesulfonyl () : 3-(Cyclohexanesulfonyl)azetidine features a bulky, lipophilic cyclohexane group, likely improving membrane permeability but reducing solubility in polar solvents .

Spectroscopic Properties

- IR Spectroscopy : Sulfonyl groups typically exhibit strong absorption near 1350–1200 cm⁻¹ (asymmetric S=O stretching) and 1160–1120 cm⁻¹ (symmetric S=O stretching). The β-lactam carbonyl in ’s spiro-azetidine derivative absorbs at 1758 cm⁻¹, a region distinct from sulfonyl signals, highlighting functional group diversity .

- NMR Data : In , the CH₂ protons adjacent to the sulfonyl group resonate at δ 3.78 ppm. For 1-(butylsulfonyl)-3-(isobutylsulfonyl)azetidine, the deshielding effect of sulfonyl groups would shift nearby protons downfield, with distinct splitting patterns due to the isobutyl group’s branching .

Data Tables

Table 1. Comparison of Sulfonyl-Containing Azetidine Derivatives

Table 2. Spectroscopic Signatures of Key Functional Groups

Biological Activity

1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique sulfonamide groups which are believed to contribute to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents and catalysts to ensure high yield and purity.

Biological Mechanisms

The biological activity of this compound primarily involves its interaction with specific molecular targets, which may include enzymes and receptors involved in various signaling pathways.

- Inhibition of Rho Kinase : Research indicates that this compound exhibits strong inhibition of Rho kinase, an enzyme implicated in several pathophysiological processes, including cell contraction and migration .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against resistant bacterial strains, enhancing the efficacy of β-lactam antibiotics when used in combination .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate a promising profile for further development as an antibiotic agent.

Case Studies

A notable case study involved the application of this compound in treating infections caused by multidrug-resistant bacteria. The combination therapy with β-lactam antibiotics showed a significant reduction in bacterial load in animal models, suggesting that this compound could serve as an effective adjuvant in antibiotic therapy .

Q & A

Q. What are the key considerations for designing synthetic routes for 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine, and how can statistical methods optimize reaction conditions?

- Methodological Answer : The synthesis of sulfonyl-substituted azetidines typically involves sequential sulfonylation of the azetidine ring. A factorial design approach (e.g., varying temperature, solvent polarity, and stoichiometry) can systematically optimize yield and purity . Computational reaction path searches (e.g., quantum chemical calculations) help identify energetically favorable pathways, reducing trial-and-error experimentation . For example, sulfonyl chloride coupling under basic conditions (e.g., triethylamine) is a common step, but steric hindrance from isobutyl groups may require prolonged reaction times or elevated temperatures .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound, and how do they address structural ambiguity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and purity, while H/C NMR resolves substitution patterns on the azetidine ring. Challenges arise from overlapping signals due to diastereotopic protons; 2D NMR (e.g., COSY, HSQC) and X-ray crystallography (if crystalline) provide definitive stereochemical assignments . Purity analysis via HPLC with UV/Vis detection ensures minimal side products, critical for downstream biological assays .

Q. How should researchers design preliminary biological activity assays for this compound?

- Methodological Answer : Initial screening should focus on target-specific in vitro assays (e.g., enzyme inhibition or receptor binding) using dose-response curves to determine IC values. Molecular docking simulations (using software like AutoDock Vina) predict binding modes to prioritize targets . For example, azetidine sulfonates often exhibit protease inhibition; assays measuring cleavage kinetics (e.g., fluorogenic substrates) can validate activity .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved methodologically?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, ionic strength) or impurities. A meta-analysis using multivariate regression identifies confounding variables . Replicate experiments under controlled conditions (e.g., standardized buffer systems) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) . Cross-laboratory collaborations ensure reproducibility .

Q. What computational strategies elucidate the reaction mechanism and regioselectivity of double sulfonylation on the azetidine ring?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. Solvent effects are modeled using continuum solvation (e.g., SMD). For example, the first sulfonylation may occur at the less sterically hindered position, with the second sulfonyl group directed by electronic effects (e.g., charge distribution on the intermediate) . Molecular dynamics simulations further explore conformational flexibility during sulfonylation .

Q. What experimental and computational approaches are used to study host-guest interactions of this compound with biological targets?

- Methodological Answer : Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS), while surface plasmon resonance (SPR) measures kinetics (, ). Complement with free-energy perturbation (FEP) calculations to predict mutation effects on binding affinity . For azetidine derivatives, MD simulations over microsecond timescales reveal induced-fit binding mechanisms .

Methodological Tools and Frameworks

- Statistical Optimization : Use response surface methodology (RSM) to map multi-variable interactions in synthesis .

- Data Security : Implement encrypted electronic lab notebooks (ELNs) to maintain data integrity and reproducibility .

- Theoretical Alignment : Ground hypotheses in reaction mechanism theory (e.g., Curtin-Hammett principle for kinetic control) to guide experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.